(2,2'-Bianthra(2,1-d)thiazole)-6,6',11,11'-tetraone
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Overview
Description
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its fused anthraquinone and thiazole rings, which contribute to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone typically involves the condensation of anthraquinone derivatives with thiazole precursors. The reaction conditions often require high temperatures and the presence of catalysts to facilitate the formation of the fused ring structure. Common reagents used in the synthesis include sulfur-containing compounds and oxidizing agents.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The process may include steps such as purification through recrystallization and chromatography to remove impurities and obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at specific positions on the anthraquinone and thiazole rings.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate and hydrogen peroxide.
Reducing Agents: Including sodium borohydride and lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium and platinum are often used to facilitate reactions.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a fluorescent probe and in the study of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone involves its interaction with molecular targets such as enzymes and receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Anthraquinone: A simpler compound with similar structural features but lacking the thiazole ring.
Thiazole Derivatives: Compounds containing the thiazole ring but without the fused anthraquinone structure.
Uniqueness
(2,2’-Bianthra(2,1-d)thiazole)-6,6’,11,11’-tetraone stands out due to its fused ring structure, which imparts unique chemical and physical properties. This structural complexity enhances its stability and reactivity, making it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
6451-12-3 |
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Molecular Formula |
C30H12N2O4S2 |
Molecular Weight |
528.6 g/mol |
IUPAC Name |
2-(6,11-dioxonaphtho[2,3-g][1,3]benzothiazol-2-yl)naphtho[2,3-g][1,3]benzothiazole-6,11-dione |
InChI |
InChI=1S/C30H12N2O4S2/c33-23-13-5-1-3-7-15(13)25(35)21-17(23)9-11-19-27(21)37-29(31-19)30-32-20-12-10-18-22(28(20)38-30)26(36)16-8-4-2-6-14(16)24(18)34/h1-12H |
InChI Key |
VYPILCHHNHVAAE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C4=C(C=C3)N=C(S4)C5=NC6=C(S5)C7=C(C=C6)C(=O)C8=CC=CC=C8C7=O |
Origin of Product |
United States |
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